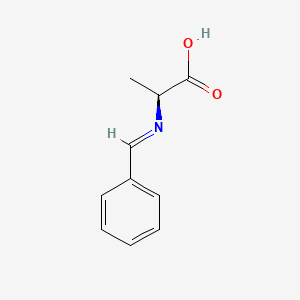

(E)-N-Benzylidene-L-alanine

Description

Structure

3D Structure

Properties

CAS No. |

73116-18-4 |

|---|---|

Molecular Formula |

C10H11NO2 |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

(2S)-2-(benzylideneamino)propanoic acid |

InChI |

InChI=1S/C10H11NO2/c1-8(10(12)13)11-7-9-5-3-2-4-6-9/h2-8H,1H3,(H,12,13)/t8-/m0/s1 |

InChI Key |

ZWCWCFVOZXCYOX-QMMMGPOBSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)N=CC1=CC=CC=C1 |

Canonical SMILES |

CC(C(=O)O)N=CC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Molecular Architecture and Synthetic Utility of (E)-N-Benzylidene-L-alanine: A Technical Whitepaper

Executive Summary & Structural Significance

(E)-N-Benzylidene-L-alanine is a highly versatile Schiff base derivative synthesized via the condensation of L-alanine and benzaldehyde. In the realm of biochemical research and drug development, it serves as a critical chiral building block and a powerful synthetic intermediate.

The compound's architecture is defined by two paramount stereochemical features:

-

Chiral α-Carbon: The molecule strictly retains the (S)-configuration of its native L-alanine precursor. This inherent chirality is the primary driver for asymmetric induction, directing the stereochemical outcome of downstream nucleophilic addition reactions 1.

-

Imine Double Bond Geometry: The C=N bond predominantly adopts the (E)-configuration. This trans-like geometry is thermodynamically favored due to severe steric repulsion that would otherwise occur in the (Z)-isomer between the bulky aromatic phenyl ring and the α-methyl/carboxylate groups of the alanine moiety 1.

Beyond asymmetric synthesis, this scaffold is frequently utilized in alanine-scanning mutagenesis, allowing researchers to systematically probe peptide interactions by substituting native amino acids with rigidified alanine analogs 2.

Mechanistic Pathway of Schiff Base Formation

The formation of the imine proceeds via a classical nucleophilic addition-elimination mechanism. The primary amine of the L-alanine derivative attacks the highly electrophilic carbonyl carbon of benzaldehyde, forming a transient carbinolamine intermediate. Subsequent dehydration, driven by chemical desiccants, yields the thermodynamically stable (E)-imine.

Figure 1: Mechanistic pathway of (E)-N-Benzylidene-L-alanine synthesis via condensation.

Experimental Protocol: Synthesis & Validation

To ensure high yields and prevent the reversibility of the imine formation, the synthesis must be conducted under strictly anhydrous conditions. The following self-validating protocol utilizes the methyl ester derivative, which is highly soluble in organic solvents and ideal for subsequent phase-transfer catalysis 3.

Step-by-Step Methodology

Step 1: Reagent Preparation In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend L-alanine methyl ester hydrochloride (10 mmol, 1.0 equiv) in 20 mL of anhydrous dichloromethane (DCM).

-

Causality: Anhydrous DCM is chosen as the solvent to prevent premature hydrolysis of the moisture-sensitive imine product back into its starting materials.

Step 2: Amine Neutralization Cool the suspension to 0 °C using an ice bath. Add triethylamine (Et₃N, 11 mmol, 1.1 equiv) dropwise over 5 minutes.

-

Causality: The L-alanine ester is supplied as a hydrochloride salt to prevent unwanted self-condensation during storage. Triethylamine acts as a non-nucleophilic base to deprotonate the ammonium salt, liberating the free, nucleophilic primary amine required for the reaction 3.

Step 3: Electrophile Addition and Dehydration Add benzaldehyde (10 mmol, 1.0 equiv) to the chilled mixture in one portion. Immediately follow with the addition of anhydrous magnesium sulfate (MgSO₄, 20 mmol, 2.0 equiv).

-

Causality: The formation of a Schiff base is an equilibrium process that generates water. MgSO₄ acts as an aggressive chemical desiccant, scavenging the water byproduct. According to Le Chatelier's principle, this continuous removal of water drives the equilibrium entirely toward the formation of the imine 3.

Step 4: Reaction Maturation Remove the ice bath and allow the reaction to stir at room temperature for approximately 10 to 15 minutes (0.17 h).

-

Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent. The complete disappearance of the UV-active benzaldehyde spot confirms reaction completion.

Step 5: Workup and Spectroscopic Validation Filter the suspension through a pad of Celite to remove the hydrated MgSO₄ salts. Concentrate the filtrate under reduced pressure to yield the crude product (typically >90% yield).

-

Self-Validation Checkpoint: Before proceeding to downstream applications, dissolve a 5 mg aliquot in CDCl₃ and acquire a crude ¹H NMR spectrum. The protocol is validated if the characteristic aldehyde proton signal (~10.0 ppm) is completely absent, replaced by a sharp singlet at ~8.3 ppm corresponding to the newly formed imine (CH=N) proton 4.

Applications in Advanced Asymmetric Catalysis

The rigid stereochemical pocket created by the (E)-N-benzylidene group and the α-methyl group of L-alanine makes this compound an exceptional substrate for complex asymmetric transformations:

-

Phase-Transfer Catalysis (PTC): The imine activates the α-proton, allowing for the generation of an enolate equivalent. Using chiral copper(II) (salen) complexes or Cinchona alkaloid-derived ammonium salts as phase-transfer catalysts, researchers can achieve highly enantioselective C-alkylation. This provides a practical route to synthesize structurally diverse α-methyl α-amino acids with high enantiomeric excess (up to 86% ee) [[5]]() 6.

-

Cycloaddition Reactions: The polarized C=N double bond readily participates in [3+2] cycloadditions. When catalyzed by chiral silver amides (e.g., AgHMDS combined with (R)-DTBM-SEGPHOS), the Schiff base reacts with various olefins to form complex pyrrolidine derivatives with remarkable exo- and enantioselectivities 3.

Quantitative Data & Analytical Signatures

Accurate structural characterization relies heavily on 1D and 2D NMR techniques (such as COSY, HSQC, and HMBC) to resolve overlapping signals and unambiguously confirm the (E)-stereochemistry 4. The table below summarizes the critical physicochemical and spectroscopic parameters expected for this compound.

| Parameter | Specification / Value | Diagnostic Significance |

| Molecular Formula | C₁₀H₁₁NO₂ (Acid) / C₁₁H₁₃NO₂ (Ester) | Fundamental composition |

| Molecular Weight | 177.20 g/mol (Acid) / 191.23 g/mol (Ester) | Mass spectrometry validation |

| Stereochemical Configuration | (S)-α-carbon, (E)-imine double bond | Dictates asymmetric induction |

| Typical ¹H NMR (Imine CH=N) | ~ 8.2 - 8.4 ppm (Singlet) | Primary indicator of Schiff base formation |

| Typical ¹H NMR (α-CH) | ~ 4.0 - 4.2 ppm (Quartet) | Confirms retention of the alanine backbone |

| Reaction Yield (Protocol) | > 90% (0.17 h reaction time) | Demonstrates protocol efficiency |

References

1.[2] Title: (E)-N-Benzylidene-L-alanine as a Chiral Building Block. Source: Benchchem. URL: 2.[3] Title: N-benzylidene L-alanine methyl ester - CAS号. Source: Molaid. URL: 3.[1] Title: Nucleophilic Addition Reactions to the Imine Double Bond. Source: Benchchem. URL: 4.[5] Title: Convenient Conditions for the Enantioselective Synthesis of α-Methyl-α-amino Acids with the Use of Cinchona Ammonium Salts as Phase-Transfer Organocatalysts. Source: ResearchGate. URL: 5.[6] Title: (S)-2-Amino-2-(2-propenyl)propionsaeure-methylester | 88820-87-5. Source: Molaid. URL: 6.[4] Title: (E)-N-Benzylidene-L-alanine | Research Chemical. Source: Benchchem. URL:

Sources

- 1. (E)-N-Benzylidene-L-alanine|Research Chemical [benchchem.com]

- 2. (E)-N-Benzylidene-L-alanine|Research Chemical [benchchem.com]

- 3. N-benzylidene L-alanine methyl ester - CAS号 —— - 摩熵化学 [molaid.com]

- 4. (E)-N-Benzylidene-L-alanine|Research Chemical [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. (S)-2-Amino-2-(2-propenyl)propionsaeure-methylester - CAS号 88820-87-5 - 摩熵化学 [molaid.com]

The Pivotal Role of L-Alanine Derived Schiff Bases in Modern Chemistry: A Physicochemical Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of medicinal and coordination chemistry, the versatile class of compounds known as Schiff bases continues to command significant attention. This guide delves into the intricate physicochemical properties of Schiff bases derived from the ubiquitous amino acid, L-alanine. By exploring their synthesis, structural characterization, and diverse biological activities, we aim to provide a comprehensive resource for professionals engaged in drug discovery and materials science. The inherent chirality and biocompatibility of L-alanine, coupled with the reactive imine functionality of Schiff bases, give rise to a unique class of molecules with immense potential.

The Genesis of L-Alanine Schiff Bases: Synthesis and Mechanistic Insights

The formation of L-alanine derived Schiff bases is fundamentally a condensation reaction between the primary amine group of L-alanine and the carbonyl group of an aldehyde or a ketone.[1] This reaction is typically acid or base-catalyzed and often requires heating.[1] The general synthetic scheme involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic azomethine or imine group (-C=N-).[2]

Several synthetic methodologies have been employed to enhance the efficiency and yield of this reaction. Microwave-assisted synthesis, for instance, has emerged as a rapid and economical alternative to conventional heating methods, often resulting in higher product yields and simpler purification processes. The choice of solvent can also influence the reaction, with polar solvents like methanol and ethanol being commonly used due to the solubility of the amino acid.

Experimental Protocol: Synthesis of a Representative L-Alanine Derived Schiff Base

This protocol outlines a generalized procedure for the synthesis of a Schiff base from L-alanine and a substituted salicylaldehyde, a common precursor in the literature.[3]

-

Reactant Preparation: Dissolve L-alanine (1 mmol) in a minimal amount of hot aqueous solution. In a separate flask, dissolve the substituted salicylaldehyde (1 mmol) in ethanol.

-

Condensation Reaction: Slowly add the hot ethanolic solution of the aldehyde to the L-alanine solution with constant stirring.

-

Reflux: Heat the resulting mixture under reflux for a specified period (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution.

-

Purification: Filter the precipitate, wash it with a suitable solvent (e.g., cold ethanol or ether) to remove unreacted starting materials, and dry it in a desiccator.[4]

-

Characterization: Confirm the structure and purity of the synthesized Schiff base using the analytical techniques detailed in the subsequent sections.

Elucidating the Molecular Architecture: Structural Characterization

A thorough understanding of the physicochemical properties of L-alanine Schiff bases necessitates a detailed structural characterization. A combination of spectroscopic and analytical techniques is employed to confirm the formation of the imine bond and to elucidate the overall molecular geometry.

Spectroscopic Fingerprints

-

Infrared (IR) Spectroscopy: The most definitive evidence for the formation of a Schiff base is the appearance of a new, strong absorption band in the IR spectrum corresponding to the stretching vibration of the azomethine group (νC=N). This band typically appears in the region of 1597-1645 cm⁻¹. Concurrently, the characteristic bands of the starting materials, namely the ν(C=O) of the aldehyde/ketone and the ν(NH₂) of the amino acid, will disappear or shift significantly. The presence of a broad band in the 3224-3733 cm⁻¹ region can be attributed to the O-H stretching of the carboxylic acid group.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides valuable information about the proton environment in the molecule. A characteristic singlet signal in the downfield region of 8.3-8.6 ppm is typically assigned to the proton of the azomethine group (-CH=N-). The disappearance of the NH₂ proton signal from L-alanine and the aldehydic proton signal from the aldehyde further confirms the condensation reaction. The proton of the carboxylic acid group (COOH) usually appears as a broad singlet at a very downfield chemical shift, around 13.2-13.5 ppm.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic spectra of L-alanine Schiff bases typically exhibit absorption bands corresponding to π→π* and n→π* transitions.[5] These transitions are associated with the aromatic rings and the imine group, respectively. The position and intensity of these bands can provide insights into the electronic structure and conjugation within the molecule.

-

Mass Spectrometry: Mass spectrometry is a powerful tool for determining the molecular weight of the synthesized Schiff base. The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the target compound, providing unequivocal evidence of its formation.

Molar Conductance and Magnetic Susceptibility

Molar conductance measurements are particularly important when studying the metal complexes of L-alanine Schiff bases. These measurements, typically carried out in solvents like DMF or DMSO, help to determine the electrolytic nature of the complexes.[6] Low molar conductance values are indicative of non-electrolytic complexes, suggesting that the anions are coordinated to the metal ion.[4]

Magnetic susceptibility measurements provide information about the number of unpaired electrons in the metal center of the complexes, which in turn helps in determining their geometry.[7]

A Deeper Dive into Physicochemical Properties

The unique structural features of L-alanine derived Schiff bases give rise to a host of interesting physicochemical properties that are central to their potential applications.

Coordination Chemistry: The Ligand's Embrace

L-alanine Schiff bases are excellent ligands due to the presence of multiple donor atoms, including the imine nitrogen, the carboxylate oxygen, and in many cases, a phenolic oxygen from the aldehyde moiety.[3] They can act as bidentate or tridentate ligands, forming stable complexes with a variety of transition metal ions such as Cu(II), Zn(II), Ni(II), and Co(II).[3] The coordination of the Schiff base to the metal ion is typically confirmed by shifts in the IR bands of the C=N and COO⁻ groups.[6] The formation of new bands in the far-IR region can be attributed to the M-N and M-O vibrations.[6] The geometry of the resulting metal complexes can vary, with octahedral and tetrahedral geometries being commonly observed.[7]

Thermal Stability

Thermogravimetric analysis (TGA) is employed to study the thermal stability of L-alanine Schiff bases and their metal complexes. The decomposition temperatures obtained from TGA curves provide insights into the strength of the chemical bonds within the molecules. Generally, metal complexes of Schiff bases exhibit higher thermal stability compared to the free ligands, indicating that coordination to the metal ion enhances the overall stability of the molecule.[8] The decomposition often occurs in multiple steps, corresponding to the loss of coordinated water molecules followed by the degradation of the organic ligand.

Solubility Profile

The solubility of L-alanine derived Schiff bases can vary significantly depending on the nature of the aldehyde or ketone used in their synthesis. They are often soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Their solubility in water is generally limited, especially for those derived from aromatic aldehydes.

Biological Significance and Therapeutic Potential

A significant driving force behind the research into L-alanine Schiff bases is their broad spectrum of biological activities. The presence of the imine group is often critical to their pharmacological effects.[9]

Antimicrobial Prowess

Numerous studies have demonstrated the antibacterial and antifungal activities of L-alanine Schiff bases and their metal complexes.[9][10] They have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][9] The chelation of the Schiff base to a metal ion often enhances its antimicrobial activity.[10] This enhancement is explained by Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing its lipophilicity and facilitating its penetration through the lipid membrane of the microorganism.

Anticancer and Cytotoxic Activities

L-alanine Schiff bases and their metal complexes have also been investigated for their potential as anticancer agents.[3][10] Some of these compounds have exhibited significant cytotoxic activity against various cancer cell lines.[3] The mechanism of action is believed to involve the interaction of the imine group with biological macromolecules, potentially leading to cell death.[10]

Quantitative Data Summary

| Property | L-Alanine Schiff Base Ligand | Metal Complex (Representative) | Reference |

| IR: ν(C=N) (cm⁻¹) | 1597-1645 | Shifted to lower or higher frequency | |

| ¹H NMR: δ(-CH=N-) (ppm) | 8.3-8.6 | - | |

| Molar Conductance (Ω⁻¹ cm² mol⁻¹) | - | 0.5-1.0 (in DMSO) | [6] |

| Thermal Decomposition (°C) | Varies | Generally higher than ligand | [8] |

Future Directions and Concluding Remarks

The physicochemical properties of L-alanine derived Schiff bases make them a fascinating and promising class of compounds for further exploration. Their straightforward synthesis, versatile coordination behavior, and significant biological activities position them as valuable scaffolds in the development of new therapeutic agents and functional materials. Future research in this area could focus on the synthesis of novel Schiff bases with enhanced biological efficacy, the development of more efficient and environmentally friendly synthetic methods, and the exploration of their applications in areas such as catalysis and sensor technology. The continued investigation into the structure-property-activity relationships of these compounds will undoubtedly unlock their full potential and pave the way for exciting new discoveries.

References

-

Al-Jeboori, M. J., & Abdul-Ghani, A. J. (2006). Synthesis, Characterization and Anticancer Activity of L-Alanine Schiff Base Complexes of Copper(II), Zinc(II), Nickel(II) and Cobalt(II). Journal of the Iranian Chemical Society, 3(4), 328-335. [Link]

-

Raman, N., & Parameswari, S. (2012). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF THREE NEW SCHIFF BASES DERIVED FROM AMINO ACIDS AND THEIR Ag(I) COMPL. International Journal of Pharmaceutical Sciences and Research, 3(11), 4344-4351. [Link]

-

El-Ghamry, M. A., & Fathalla, S. K. (2014). Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex. Prime Scholars International Journal of Pure and Applied Chemistry, 1(1), 1-8. [Link]

-

Derebe, M., Raju, V. J., & Retta, N. (2002). SYNTHESIS AND CHARACTERIZATION OF SOME METAL COMPLEXES OF A SCHIFF BASE DERIVED FROM NINHYDRIN AND α, L-ALANINE. Bulletin of the Chemical Society of Ethiopia, 16(1), 53-64. [Link]

-

Derebe, M., Raju, V. J., & Retta, N. (2002). SYNTHESIS AND CHARACTERIZATION OF SOME METAL COMPLEXES OF A SCHIFF BASE DERIVED FROM NINHYDRIN AND α, L-ALANINE. Semantic Scholar. [Link]

-

Dharmaraj, N., Viswanathamurthi, P., & Natarajan, K. (2001). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. Polyhedron, 20(11-14), 1345-1358. [Link]

-

Raman, N., & Sobha, S. (2011). Synthesis and characterization of Schiff base metal complexes derived from imidazole-2-carboxaldehyde with L-phenylalanine. Der Pharma Chemica, 3(6), 498-508. [Link]

-

Hosny, W. M. (2007). Synthesis and spectral characterization of Schiff-base complexes derived from alanine and 2-acetylpyridine with some divalent metal acetates. Journal of Coordination Chemistry, 60(24), 2685-2695. [Link]

-

Mahmood, N. A.-R., & Ghareeb, H. M. (2025). Synthesis and characterization of alanine-derived nucleoside analogues. International Journal of Chemical and Biological Sciences, 7(2a), 19-25. [Link]

-

Raman, N., & Raja, J. D. (2007). Synthesis and characterization of some Schiff base transition metal complexes derived from vanillin and L(+)alanine. Rasayan Journal of Chemistry, 1(1), 103-108. [Link]

-

Alfakhry, B. M., Miloud, M. M., El-Ajaily, M. M., & Mohamed, N. M. (2022). Syntheses, Characterizations and Antimicrobial Activity of Three New Mixed Ligand Fe(III) Ce(IV) and Th(IV) Schiff Base Chelates. Journal of the College of Education-Sirt University, 1(1), 1-15. [Link]

-

El-Ghamry, M. A., & Gaber, M. (2018). Synthesis, Spectroscopic Characterization and DFT Analysis of Schiff Bases Derived from Benzalacetone and Benzalacetophenone with Alanine. E3S Web of Conferences, 53, 01006. [Link]

-

El-Ghamry, M. A., & Al-Hakam, H. A. (2015). Synthesis spectral, thermal stability and antibacterial activity of schiff bases derived from alanine and threonine and their complexes. Journal of Chemical and Pharmaceutical Research, 7(3), 1184-1191. [Link]

-

Gaber, M., El-Ghamry, M. A., & Atlam, F. M. (2015). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Electrochemical Science, 10, 6483-6505. [Link]

-

El-Tabl, A. S., El-Saied, F. A., & Al-Hakimi, A. N. (2012). Synthesis, Characterizations, Biological, and Molecular Docking Studies of Some Amino Acid Schiff Bases with Their Cobalt(II) Complexes. Journal of Molecular Structure, 1020, 122-132. [Link]

-

El-Ghamry, M. A., & Al-Jebali, D. S. (2013). Synthesis, Spectral Characterization and Thermal Behavior of Newly Derived La(III), Co(III) and Mn(II) Complexes with Schiff Base Derived from Methionine and Salicylaldehyde. International Journal of Organic Chemistry, 3(2), 115-122. [Link]

-

El-Ghamry, M. A., & Al-Shafey, H. I. (2013). Schiff Base Complexes of Fe (III) Derived from Amino Acids. International Scholarly and Scientific Research & Innovation, 7(1), 1-6. [Link]

-

Singh, K., & Kumar, Y. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(3), 203-215. [Link]

-

Atioğlu, Z., & Gup, R. (2020). Pt(II) complex of Schiff base derived from L-phenylalanine and furfuraldehyde in the presence of 8-hydroxyquinoline. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 527-540. [Link]

-

Kumar, S., & Kumar, A. (2021). Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications. IntechOpen. [Link]

-

El-Ghamry, M. A., & Al-Jebali, D. S. (2019). Facile and rapid synthesis of a new series of Schiff bases: characterization and evaluation of the physicochemical properties and biological activities. New Journal of Chemistry, 43(1), 226-237. [Link]

-

Asquith, R. S., & Shah, M. A. (1969). Schiff bases. Part I. Thermal decarboxylation of α-amino-acids in the presence of ketones. Journal of the Chemical Society C: Organic, 636-639. [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. scispace.com [scispace.com]

- 3. tandfonline.com [tandfonline.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works [scirp.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Density functional theory (DFT) studies of (E)-N-Benzylidene-L-alanine

An In-Depth Technical Guide: Density Functional Theory (DFT) Studies of (E)-N-Benzylidene-L-alanine: A Computational Approach to Unlocking Molecular Insights for Drug Development

Abstract

(E)-N-Benzylidene-L-alanine, a chiral Schiff base derived from L-alanine, represents a class of compounds with significant potential in medicinal chemistry and materials science.[1] Understanding its three-dimensional structure, electronic properties, and reactivity is paramount for its application in rational drug design and the synthesis of novel chiral molecules.[1] This technical guide provides a comprehensive framework for employing Density Functional Theory (DFT) to elucidate the molecular characteristics of (E)-N-Benzylidene-L-alanine. We delve into the causality behind methodological choices, from functional and basis set selection to the interpretation of results, offering field-proven insights for researchers, chemists, and drug development professionals. This document serves as both a strategic overview and a practical guide to leveraging computational chemistry for a deeper understanding of this versatile molecule.

Introduction: The Convergence of Schiff Base Chemistry and Computational Science

Schiff bases, characterized by their azomethine or imine group (-C=N-), are a cornerstone in coordination chemistry and medicinal research due to their synthetic accessibility and diverse biological activities.[2][3][4] (E)-N-Benzylidene-L-alanine, incorporating the chirality of the L-alanine backbone and the reactivity of the imine bond, is a valuable chiral building block for the asymmetric synthesis of non-proteinogenic α-amino acids and a scaffold for potential therapeutic agents.[1] Its derivatives have been investigated for a range of biological activities, including potential enzyme inhibition.[1][5]

To accelerate the discovery process and gain a granular understanding of molecular behavior, computational chemistry has become an indispensable tool.[2][6] Density Functional Theory (DFT) stands out as a robust method that balances computational cost with high accuracy for studying the properties of organic molecules.[7][8] This guide will demonstrate how DFT calculations can be systematically applied to (E)-N-Benzylidene-L-alanine to predict its structural, vibrational, electronic, and thermodynamic properties, thereby providing a theoretical foundation for its future applications.

The DFT Workflow: A Self-Validating System for Molecular Characterization

The synergy between theoretical calculations and experimental studies is pivotal, where computational predictions guide synthetic efforts and help interpret experimental data.[2] A typical DFT study follows a logical, self-validating workflow that begins with the molecular structure and culminates in a detailed analysis of its chemical and physical properties.

Caption: A typical workflow for a DFT-based molecular analysis.

Methodological Framework: The "Why" Behind the "How"

The reliability of DFT results hinges on the judicious selection of the computational method. Every choice is a deliberate step towards accurately modeling the physical reality of the molecule.

Geometry Optimization: Finding the Most Stable State

Before any properties can be accurately calculated, the molecule's geometry must be optimized. This computational process systematically alters the positions of the atoms to find the arrangement with the lowest possible potential energy, which corresponds to the most stable molecular conformation.

Experimental Protocol: Geometry Optimization

-

Build the Molecule: Construct the 3D structure of (E)-N-Benzylidene-L-alanine using molecular modeling software (e.g., GaussView).

-

Select Method: Choose the DFT functional and basis set. For a molecule of this nature, the B3LYP functional combined with the 6-311++G(d,p) basis set is an authoritative and widely validated choice.[9][10][11]

-

Expertise & Causality:

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange with DFT exchange-correlation. This combination provides a superior description of molecular geometries and energies for a vast range of organic systems compared to pure DFT functionals.[7][12]

-

6-311++G(d,p): This is a Pople-style basis set.

-

6-311: A triple-zeta basis set, meaning each atomic orbital is described by three separate functions, allowing for greater flexibility in describing electron distribution.

-

++G: Includes diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately modeling systems with lone pairs and potential weak non-covalent interactions, providing a more realistic description of the electron density far from the nucleus.

-

(d,p): Adds polarization functions on heavy atoms (d-orbitals) and hydrogens (p-orbitals). These functions allow orbitals to change shape, which is essential for describing chemical bonds and intermolecular interactions accurately.[8]

-

-

-

-

Execute Calculation: Run the geometry optimization calculation using a quantum chemistry software package (e.g., Gaussian).

-

Verify Minimum: Perform a subsequent frequency calculation. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.[13]

Results and Discussion: A Multi-faceted Molecular Portrait

Optimized Molecular Structure

The geometry optimization yields the most stable E-configuration of the molecule.[14] Key structural parameters, such as the length of the C=N imine bond and the dihedral angles defining the orientation of the phenyl and alanine moieties, are determined. These theoretical values provide a benchmark for comparison with experimental data from techniques like X-ray crystallography, often showing good agreement.[15]

| Parameter | Description | Calculated Value (Å or °) |

| r(C=N) | Azomethine bond length | ~1.28 - 1.30 Å |

| r(N-Cα) | Bond length (Imine N to Alanine Cα) | ~1.45 - 1.47 Å |

| r(Cα-Cβ) | Bond length (Alanine Cα to Cβ) | ~1.53 - 1.55 Å |

| ∠(C-N-Cα) | Bond angle around the imine nitrogen | ~120 - 123° |

| τ(C-C=N-C) | Dihedral angle defining planarity | Varies |

| Table 1: Representative optimized geometric parameters for (E)-N-Benzylidene-L-alanine calculated at the B3LYP/6-311++G(d,p) level. Values are typical based on literature for similar Schiff bases. |

Vibrational Analysis: The Molecular Fingerprint

DFT calculations can predict the vibrational frequencies that correspond to the absorption peaks in FT-IR and Raman spectra.[16] This allows for a precise assignment of spectral bands to specific molecular motions. The most characteristic vibration for (E)-N-Benzylidene-L-alanine is the stretching of the C=N azomethine bond.

Caption: The process of IR absorption leading to a spectral signal.

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

| -COOH | O-H stretch | ~3400 - 3550 |

| C-H (Aromatic) | C-H stretch | ~3050 - 3150 |

| C-H (Aliphatic) | C-H stretch | ~2950 - 3000 |

| -COOH | C=O stretch | ~1700 - 1750 |

| C=N (Imine) | C=N stretch | ~1620 - 1650 |

| C=C (Aromatic) | C=C stretch | ~1450 - 1600 |

| Table 2: Key calculated vibrational frequencies. Note: Calculated harmonic frequencies are often scaled by a factor (~0.96) to better match experimental anharmonic frequencies.[16] |

The calculated frequency for the C=N stretch is a critical piece of data that confirms the formation of the Schiff base and is highly sensitive to the electronic environment of the molecule.[17]

Electronic Properties: Mapping Reactivity and Stability

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[18][19] The HOMO is the region most likely to donate an electron, while the LUMO is the region most likely to accept one. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability; a large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[8][18][20]

Caption: Relationship between HOMO, LUMO, and chemical reactivity.

For (E)-N-Benzylidene-L-alanine, the HOMO is typically localized on the electron-rich aromatic ring and the lone pairs of the heteroatoms, while the LUMO is distributed over the azomethine group and the phenyl ring, indicating that this region is susceptible to nucleophilic attack.

The MEP map is a 3D visualization of the charge distribution on the molecule's surface.[21] It is an invaluable tool for identifying sites of intermolecular interactions and chemical reactions.[19][22]

-

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These are sites for electrophilic attack and are typically found around electronegative atoms like oxygen and nitrogen.[20]

-

Blue Regions: Indicate positive electrostatic potential, electron-deficient areas. These are sites for nucleophilic attack, usually located around hydrogen atoms.[20]

The MEP map of (E)-N-Benzylidene-L-alanine clearly shows strong negative potential around the carboxyl oxygen atoms and the imine nitrogen, confirming them as the primary sites for interaction with electrophiles or for hydrogen bonding.

Thermodynamic Properties

Frequency calculations also yield important thermodynamic data, providing insight into the molecule's stability and formation energetics under different temperatures.[3][12]

| Thermodynamic Property | Value at 298.15 K | Units |

| Enthalpy (H) | Calculated Value | kcal/mol |

| Entropy (S) | Calculated Value | cal/mol·K |

| Gibbs Free Energy (G) | Calculated Value | kcal/mol |

| Table 3: Calculated thermodynamic properties. |

These values are critical for predicting the spontaneity of reactions involving the Schiff base and for understanding its stability relative to other isomers or conformers.[23]

Implications for Drug Development

The insights gleaned from DFT studies are not merely academic; they have direct, actionable implications for drug development professionals.

-

Rational Drug Design: The MEP and FMO analyses provide a clear map of the molecule's reactive sites. This knowledge is crucial for designing derivatives with enhanced binding affinity to a biological target. For example, modifying substituents on the phenyl ring can tune the electronic properties of the C=N bond, potentially improving its interaction with a receptor.

-

Input for Further Studies: The DFT-optimized, low-energy 3D structure is the essential and correct starting point for more advanced computational techniques like molecular docking.[1][24] Using an unoptimized or incorrect conformation for docking studies can lead to inaccurate predictions of binding modes and affinities.

-

Predicting ADME Properties: DFT-derived descriptors (e.g., dipole moment, polarizability) can be used as inputs for QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) models to predict pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME).[11][25]

Conclusion

Density Functional Theory provides a powerful, predictive, and cost-effective lens through which to examine the molecular world. For a molecule like (E)-N-Benzylidene-L-alanine, DFT transforms it from a simple 2D structure into a dynamic 3D entity with well-defined electronic and reactive properties. This in-depth technical guide demonstrates that a systematic DFT analysis, grounded in an understanding of the causality behind methodological choices, yields a comprehensive molecular profile. This profile—encompassing structure, vibrational signatures, electronic reactivity, and thermodynamics—is an invaluable asset for guiding synthetic strategies and accelerating the data-driven design of novel therapeutic agents.

References

-

Schiff Bases: Contemporary Synthesis, Properties, and Applications. IntechOpen. Available at: [Link]

-

Computational and Analytical Studies of Metal Complexes of the Schiff Base (1R,2E). Asian Journal of Chemistry. Available at: [Link]

-

Computational Investigation of Infrared Vibrational Frequency Shift Modes in Schiff Base-Transition Metal Complexes. Journal of Applied Organometallic Chemistry. Available at: [Link]

-

Computational investigation and biological activity of selected Schiff bases. Journal of the Nigerian Society of Physical Sciences. Available at: [Link]

-

Synthesis, X-ray Structure, Spectroscopic Properties and DFT Studies of a Novel Schiff Base. Molecules. Available at: [Link]

-

Synthesis and analysis (thermodynamic, electronic, NLO, FMO, NBO, MEP, IR, UV properties, Hirshfeld). Inorganic Chemistry Communications. Available at: [Link]

-

Synthesis, Characterization, Antioxidant and DFT Studies of Some Novel Schiff Base Compounds. World Scientific Publishing. Available at: [Link]

-

DFT calculations, spectroscopic studies, thermal analysis and biological activity of supramolecular Schiff base complexes. Arabian Journal of Chemistry. Available at: [Link]

-

Vibrational spectra and DFT calculations of the vibrational modes of Schiff base C18H17N3O2. ResearchGate. Available at: [Link]

-

Structural, electronic, NLO, UV-Vis, and vibrational studies of Schiff base liquid crystals TBnA (n = 4-8) via DFT/TD-DFT with alkyl-chain modulation. PubMed. Available at: [Link]

-

Stereochemical Properties of Two Schiff-Base Transition Metal Complexes and Their Ligand by Using Multiple Chiroptical Spectroscopic Tools and DFT Calculations. PMC. Available at: [Link]

-

DFT Study of a Schiff Base Ligand and Its Nickel and Copper Complexes: Structure, Vibration, Chemical Reactivity and in Silico B. DergiPark. Available at: [Link]

-

synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases. Materials Advances (RSC Publishing). Available at: [Link]

-

Computational Analyses of Some Schiff Base Metal Complexes: Structural and Electronic Properties with Stability Insights. ResearchGate. Available at: [Link]

-

The calculated internal energy of Schiff bases (III, IV) at B3LYP... ResearchGate. Available at: [Link]

-

Synthesis, molecular docking and DFT analysis of novel bis-Schiff base derivatives with thiobarbituric acid for α-glucosidase inhibition assessment. PubMed. Available at: [Link]

-

A New Azide-Bridged Polymeric Manganese (III) Schiff Base Complex with an Allylamine-Derived Ligand: Structural Characterization and Activity Spectra. MDPI. Available at: [Link]

-

Some DFT calculations and ADME studies on (3 aminomethylpyridine)-5-chloro salicyldiene Schiff Base. Zenodo. Available at: [Link]

-

Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity. PMC. Available at: [Link]

-

Crystal structure, Hirshfeld surface analysis and HOMO–LUMO analysis of (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate. PMC. Available at: [Link]

-

Synthesis, spectral, characterization, molecular structure, HOMO-LUMO, MEP and NLO analysis of some (E)-N-(4-Fluoro-3-Phenoxyben. Scholars Research Library. Available at: [Link]

-

Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment. PMC. Available at: [Link]

-

Molecular Surface Electrostatic Potentials in the Analysis of Non- Hydrogen-Bonding Noncovalent Interactions. DTIC. Available at: [Link]

-

Crystal structure, Hirshfeld surface analysis and DFT studies of 4-amino-N′-[(1E)-1-(3-hydroxyphenyl)ethylidene]benzohydrazide. PMC. Available at: [Link]

-

Ab initio DFT study of the Z-E isomerization pathways of N- benzylideneaniline. Archive ouverte UNIGE. Available at: [Link]

-

N α -(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Organic Syntheses Procedure. Available at: [Link]

-

Ab initio DFT study of Z–E isomerization pathways of N–benzylideneaniline. ResearchGate. Available at: [Link]

-

Synthesis, Spectroscopic Characterization and DFT Analysis of Schiff Bases Derived from Benzalacetone and Benzalacetophenone with Alanine. E3S Web of Conferences. Available at: [Link]

-

Computational Investigation on Structural and Reactive Sites (HOMO-LUMO, MEP, NBO, NPA, ELF, LOL, RDG) Identification, Pharmacokinetic (ADME) Properties and Molecular Docking Investigation of (E)-4-((4-chlorobenzylidene) amino) Benzene Sulfonamide Compound. King Fahd University of Petroleum & Minerals. Available at: [Link]

-

Molecular electrostatic potential (MEP) maps for the two most stable... ResearchGate. Available at: [Link]

-

Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoan- iline, 4-Nitroaniline and. ThaiJo. Available at: [Link]

-

Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. ResearchGate. Available at: [Link]

-

N-benzylideneaniline and N-benzylaniline Are Potent Inhibitors of Lignostilbene-Alpha,beta-Dioxygenase, a Key Enzyme in Oxidative Cleavage of the Central Double Bond of Lignostilbene. PubMed. Available at: [Link]

-

N-benzoyl-L-alanine. PubChem. Available at: [Link]

Sources

- 1. (E)-N-Benzylidene-L-alanine|Research Chemical [benchchem.com]

- 2. Schiff Bases: Contemporary Synthesis, Properties, and Applications | IntechOpen [intechopen.com]

- 3. papers.ssrn.com [papers.ssrn.com]

- 4. DFT calculations, spectroscopic studies, thermal analysis and biological activity of supramolecular Schiff base complexes - Arabian Journal of Chemistry [arabjchem.org]

- 5. N-benzylideneaniline and N-benzylaniline are potent inhibitors of lignostilbene-alpha,beta-dioxygenase, a key enzyme in oxidative cleavage of the central double bond of lignostilbene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. jaoc.samipubco.com [jaoc.samipubco.com]

- 8. worldscientific.com [worldscientific.com]

- 9. Synthesis, molecular docking and DFT analysis of novel bis-Schiff base derivatives with thiobarbituric acid for α-glucosidase inhibition assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. zenodo.org [zenodo.org]

- 12. Structural, electronic, NLO, UV-Vis, and vibrational studies of Schiff base liquid crystals TBnA (n = 4-8) via DFT/TD-DFT with alkyl-chain modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 15. Crystal structure, Hirshfeld surface analysis and DFT studies of 4-amino-N′-[(1E)-1-(3-hydroxyphenyl)ethylidene]benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, Spectroscopic Characterization and DFT Analysis of Schiff Bases Derived from Benzalacetone and Benzalacetophenone with Alanine | E3S Web of Conferences [e3s-conferences.org]

- 18. Crystal structure, Hirshfeld surface analysis and HOMO–LUMO analysis of (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ph02.tci-thaijo.org [ph02.tci-thaijo.org]

- 20. journal.nsps.org.ng [journal.nsps.org.ng]

- 21. researchgate.net [researchgate.net]

- 22. apps.dtic.mil [apps.dtic.mil]

- 23. Experimental and Computational Study of the Thermodynamic Properties of Trivalent Cobalt Schiff Base Complexes with Cyclic Amines. | Sigma-Aldrich [sigmaaldrich.com]

- 24. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 25. Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Title: A Practical Guide to Calculating the HOMO-LUMO Energy Gap in Benzylidene-Alanine Derivatives for Drug Discovery Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylidene-alanine derivatives, a class of Schiff bases, are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3] A key determinant of their reactivity, electronic properties, and ultimately their therapeutic potential lies in their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4] The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical quantum chemical descriptor that provides profound insights into molecular stability and bioactivity.[5][6][7] This guide, presented from the perspective of a Senior Application Scientist, provides a robust, field-proven computational workflow for accurately determining the HOMO-LUMO energy gap of benzylidene-alanine derivatives using Density Functional Theory (DFT). We will delve into the theoretical underpinnings, justify the selection of computational methods, and provide a detailed, step-by-step protocol from molecular modeling to data interpretation, empowering researchers to leverage this powerful analysis in their drug discovery pipelines.

The Scientific Imperative: Why the HOMO-LUMO Gap Matters

In the realm of rational drug design, understanding a molecule's electronic structure is paramount. The Frontier Molecular Orbital (FMO) theory, pioneered by Kenichi Fukui, posits that chemical reactivity is predominantly governed by the interaction between the HOMO and LUMO of reacting species.[8]

-

HOMO (Highest Occupied Molecular Orbital): This orbital represents the highest energy level occupied by electrons.[4][9] Its energy level (EHOMO) is directly related to the molecule's ability to donate electrons, correlating with its ionization potential. A higher EHOMO value suggests a better electron donor (nucleophile).[10]

-

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is devoid of electrons and can accept them.[4][9] Its energy level (ELUMO) indicates the molecule's capacity to accept electrons, correlating with its electron affinity. A lower ELUMO value signifies a better electron acceptor (electrophile).[10]

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is, therefore, a direct measure of the molecule's excitability and chemical reactivity.[8]

-

A small HOMO-LUMO gap implies that less energy is required to excite an electron from the HOMO to the LUMO. This is characteristic of a molecule that is more reactive, less stable, and more polarizable.[5][6][7][11] Such molecules are often good candidates for biological interactions.

-

A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity, as it requires more energy to promote an electron.[5][6]

For benzylidene-alanine derivatives, calculating this gap allows us to quantify how different substituents on the aromatic rings modulate the molecule's electronic profile, thereby influencing its interaction with biological targets.

The Computational Engine: Density Functional Theory (DFT)

To calculate these molecular properties, we turn to quantum mechanical methods. Density Functional Theory (DFT) has become the workhorse of computational chemistry for its exceptional balance of accuracy and computational efficiency, particularly for medium-to-large organic molecules.[12][13] Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure based on the electron density, a more manageable property than the complex many-electron wavefunction.[12]

Selecting the Right Tools: Functionals and Basis Sets

A successful DFT calculation hinges on two critical choices: the exchange-correlation functional and the basis set. There is no single "best" combination for all systems; however, for organic molecules like benzylidene-alanine derivatives, a well-established and reliable starting point is the B3LYP functional combined with a Pople-style basis set like 6-311G(d,p) .[14][15]

-

Functional (B3LYP): This is a "hybrid" functional that mixes a portion of exact Hartree-Fock exchange with DFT exchange-correlation terms.[12] It has a long track record of providing excellent results for the geometries and electronic properties of a wide range of organic compounds.

-

Basis Set (6-311G(d,p)): A basis set is a set of mathematical functions used to build the molecular orbitals.

-

6-311G: This is a triple-zeta valence basis set, meaning it uses three functions to describe each valence orbital, providing a high degree of flexibility and accuracy.[16]

-

(d,p): These are "polarization functions" added to heavy atoms (d) and hydrogen atoms (p).[17] They are crucial for accurately describing the non-spherical nature of electron density in chemical bonds and are essential for reliable geometry and energy calculations.[16]

-

This B3LYP/6-311G(d,p) level of theory represents a "gold standard" for initial investigations, offering publication-quality data without requiring prohibitive computational resources.

The Workflow: A Step-by-Step Protocol

This protocol outlines the complete process using a common quantum chemistry software package like Gaussian, ORCA, or PySCF.[18][19] The conceptual steps are universal.

Step 1: 3D Molecular Structure Generation

First, generate a plausible 3D structure of the target benzylidene-alanine derivative. This can be done using molecular building software such as GaussView, Avogadro, or ChemDraw. Ensure correct bond orders and initial stereochemistry.

Step 2: Geometry Optimization

The initial structure is not guaranteed to be at its most stable energetic state. Geometry optimization is a crucial step to find the molecule's lowest-energy conformation (a minimum on the potential energy surface).[20]

Rationale: Performing calculations on a non-optimized structure will yield inaccurate HOMO and LUMO energies. The optimization process adjusts bond lengths, angles, and dihedrals until the forces on all atoms are negligible.

An example of a Gaussian input file for optimization:

Step 3: Vibrational Frequency Analysis (Self-Validation)

To ensure the optimized structure is a true energy minimum and not a transition state, a frequency calculation must be performed.

Trustworthiness Check: A true minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point on the potential energy surface, and the structure must be re-optimized.

An example of a Gaussian input file for a frequency calculation on an optimized geometry:

Step 4: Extraction of HOMO-LUMO Energies

Once a stable, optimized geometry is confirmed, the energies of the molecular orbitals can be extracted from the calculation output file. The same optimization or frequency calculation output can be used, as orbital energies are computed at the final optimized geometry.

-

Search the output file for "Alpha Orbital Energies" or a similar section.

-

The HOMO is the last occupied orbital (with an occupancy of 1.000 or 2.000).

-

The LUMO is the first unoccupied orbital (with an occupancy of 0.000).

-

Record the energy values for both, typically given in Hartrees or electron volts (eV).

Diagram: Computational Workflow for HOMO-LUMO Gap Analysis

Caption: A standardized workflow for DFT-based HOMO-LUMO analysis.

Interpreting the Results: From Raw Data to Chemical Insight

With the HOMO and LUMO energies, we can derive several key descriptors.

Quantitative Data Analysis

The primary value is the HOMO-LUMO gap: ΔE = ELUMO - EHOMO

From these energies, other global reactivity descriptors can be calculated, such as chemical hardness (η) and global softness (S)[5]:

-

Chemical Hardness (η) ≈ (ELUMO - EHOMO) / 2

-

Global Softness (S) = 1 / η

A large gap corresponds to a "hard" molecule (less reactive), while a small gap indicates a "soft" molecule (more reactive).[5] This data is best presented in a table for comparing a series of derivatives.

Table 1: Sample Quantum Chemical Data for Substituted Benzylidene-Alanine Derivatives

| Derivative (Substituent X) | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Hardness (η) | Softness (S) |

| X = -H (Unsubstituted) | -6.21 | -1.85 | 4.36 | 2.18 | 0.46 |

| X = -OCH3 (Electron Donating) | -5.89 | -1.79 | 4.10 | 2.05 | 0.49 |

| X = -NO2 (Electron Withdrawing) | -6.85 | -2.99 | 3.86 | 1.93 | 0.52 |

Note: These are illustrative values. Actual results will vary based on the specific molecular structures.

This table clearly demonstrates how an electron-donating group (-OCH3) can raise the HOMO energy and slightly decrease the gap, while an electron-withdrawing group (-NO2) significantly lowers both orbital energies, resulting in a smaller, more reactive gap.

Diagram: The Significance of the HOMO-LUMO Gap

Caption: Relationship between the HOMO-LUMO gap and molecular properties.

Visualizing Frontier Orbitals

Visualizing the 3D distribution of the HOMO and LUMO provides invaluable qualitative information. Most molecular visualization software can generate these plots from the calculation output (e.g., checkpoint file).

-

The HOMO plot shows regions from which electrons are most likely to be donated. For many benzylidene-alanine derivatives, this is often localized on the aniline ring or the alanine carboxyl group, depending on substitution.

-

The LUMO plot highlights regions where an incoming electron would be accepted. This is frequently centered on the benzylidene ring and the imine (-C=N-) bond.

Analyzing these plots can help predict sites of electrophilic and nucleophilic attack, providing a rationale for potential metabolic transformations or interactions with receptor sites.

Advanced Application: Hirshfeld Surface Analysis

While the HOMO-LUMO gap describes intramolecular electronic properties, drug action is also governed by intermolecular interactions. Hirshfeld surface analysis is a powerful complementary tool that maps intermolecular contacts in a crystal structure.[21][22] By generating a 3D surface around the molecule and color-coding it based on close contacts, one can visualize and quantify hydrogen bonds, van der Waals forces, and other interactions that stabilize the molecule in a binding pocket.[23][24] This provides a more complete picture of the molecule's potential for biological recognition.

Conclusion

The calculation of the HOMO-LUMO energy gap is a powerful, predictive tool in the modern drug discovery workflow. By employing a validated DFT protocol, such as the B3LYP/6-311G(d,p) method outlined here, researchers can efficiently screen derivatives, rationalize structure-activity relationships, and gain fundamental insights into the electronic characteristics that drive biological activity. This guide provides a comprehensive and trustworthy framework for applying this technique, enabling scientists to make more informed decisions in the rational design of novel benzylidene-alanine-based therapeutic agents.

References

-

Title: What software shall I use for DFT on an organic molecule? Source: Matter Modeling Stack Exchange URL: [Link]

-

Title: How reactivity of a organic molecule depends upon HOMO and LUMO Source: Chemistry Stack Exchange URL: [Link]

-

Title: How do HOMO and LUMO energies relate to chemical reactivity. What are .. Source: Filo URL: [Link]

-

Title: HOMO, LUMO, gap, hardness, and softness of all compounds. Source: ResearchGate URL: [Link]

-

Title: Auto-QChem: an automated workflow for the generation and storage of DFT calculations for organic molecules Source: RSC Publishing URL: [Link]

-

Title: The HOMO-LUMO Gap in Open Shell Calculations. Meaningful or meaningless? Source: The St. Andrews Computational Chemistry Group Blog URL: [Link]

-

Title: Correlation found between the HOMO–LUMO energy separation and the chemical reactivity at the most reactive site for isolated-pentagon isomers of fullerenes Source: RSC Publishing URL: [Link]

-

Title: What do HOMO and LUMO mean? How would you go about interpreting their values? Source: Study.com URL: [Link]

-

Title: TD-DFT Calculations, Electronic Structure, NBO , NLO Analysis, Biological Activity, and Electronic Absorption Spectra of Some Novel Schiff base Derivatives Source: Journal of Medicinal and Nanomaterials Chemistry URL: [Link]

-

Title: Basis set and methods for organic molecules Source: ResearchGate URL: [Link]

-

Title: Predicting HOMO and LUMO Energy Levels Using a Graph Convolutional Network-Based Deep Learning Model Source: University of Wisconsin-Eau Claire URL: [Link]

-

Title: A Computational Protocol Combining DFT and Cheminformatics for Prediction of pH-Dependent Redox Potentials Source: DTU Research Database URL: [Link]

-

Title: Molecular Docking, Pharmacokinetic, and DFT Calculation of Naproxen and its Degradants Source: Preprints.org URL: [Link]

-

Title: HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! Source: YouTube URL: [Link]

-

Title: HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE Source: IRJEdT URL: [Link]

-

Title: Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations Source: AIMS Press URL: [Link]

-

Title: Quantum and Catalysis Software Source: GGA Corp. URL: [Link]

-

Title: Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals Source: SCIRP URL: [Link]

-

Title: Which is best software for Density Functional theory calculation? Source: ResearchGate URL: [Link]

-

Title: Synthesis, X-ray Structure, Spectroscopic Properties and DFT Studies of a Novel Schiff Base Source: MDPI URL: [Link]

-

Title: How to Choose DFT Software: Representative Software by Application and Implementation Steps Source: Matlantis URL: [Link]

-

Title: HOMO and LUMO Molecular Orbitals for Conjugated Systems by Leah4sci Source: YouTube URL: [Link]

-

Title: Building understanding of HOMO/LUMO molecular orbital diagrams Source: Reddit URL: [Link]

-

Title: HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity Source: YouTube URL: [Link]

-

Title: Which Basis Set and Functional to use when? Source: Reddit URL: [Link]

-

Title: How to choose a functional and basis set for your DFT calculation Source: YouTube URL: [Link]

-

Title: Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives Source: PMC URL: [Link]

-

Title: Synthesis, molecular structure, mesomorphism and DFT/TD-DFT calculations of square-planar bis... Source: ScienceDirect URL: [Link]

-

Title: Basis Sets Used in Molecular Orbital Calculations Source: j-spec.io URL: [Link]

-

Title: Synthesis, X-ray Structure, Spectroscopic Properties and DFT Studies of a Novel Schiff Base Source: MDPI URL: [Link]

-

Title: Monitoring Organic Synthesis via Density Functional Theory Source: IntechOpen URL: [Link]

-

Title: Basics of performing DFT calculations with Q-Chem Source: YouTube URL: [Link]

-

Title: What is the best DFT functional and basis set for structure optimization of Organic molecules complexes with metals such Cu, Pb, Zn? Source: ResearchGate URL: [Link]

-

Title: Hirshfeld surface analysis Source: RSC Publishing URL: [Link]

-

Title: Crystal structure and Hirshfeld surface analysis of 5-hydroxypentanehydrazide Source: IUCr URL: [Link]

-

Title: Density functional theory calculations of dynamic first hyperpolarizabilities for organic molecules in organic solvent: Comparison to experiment Source: AIP Publishing URL: [Link]

-

Title: Synthesis and biological evaluation of some novel substituted N-benzylideneaniline derivatives Source: ResearchGate URL: [Link]

-

Title: Synthesis and biological evaluation of novel benzylidene-succinimide derivatives as noncytotoxic antiangiogenic inhibitors with anticolorectal cancer activity in vivo Source: PubMed URL: [Link]

-

Title: Synthesis and Biological Evaluation of Some Novel Substituted N-Benzylideneaniline Derivatives Source: ResearchGate URL: [Link]

-

Title: The calculations of excited-state properties with Time-Dependent Density Functional Theory Source: RSC Publishing URL: [Link]

-

Title: Hirshfeld Surface Analysis and Intermolecular Interaction Profiling of Cyproheptadine Hydrochloride Sesquihydrate Source: Ejons International Journal on Mathematic, Engineering and Natural Sciences URL: [Link]

-

Title: How to calculate HOMO LUMO using DFT using gaussina 09 ? Source: ResearchGate URL: [Link]

-

Title: Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoan- iline, 4-Nitroaniline and... Source: ThaiJo URL: [Link]

-

Title: Computational Chemistry Research Unit Source: RIKEN URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. ossila.com [ossila.com]

- 5. researchgate.net [researchgate.net]

- 6. biomedres.us [biomedres.us]

- 7. irjweb.com [irjweb.com]

- 8. joaquinbarroso.com [joaquinbarroso.com]

- 9. homework.study.com [homework.study.com]

- 10. How do HOMO and LUMO energies relate to chemical reactivity. What are .. [askfilo.com]

- 11. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 12. Monitoring Organic Synthesis via Density Functional Theory | IntechOpen [intechopen.com]

- 13. pubs.aip.org [pubs.aip.org]

- 14. researchgate.net [researchgate.net]

- 15. ph02.tci-thaijo.org [ph02.tci-thaijo.org]

- 16. youtube.com [youtube.com]

- 17. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 18. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 19. researchgate.net [researchgate.net]

- 20. m.youtube.com [m.youtube.com]

- 21. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 22. Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. journals.iucr.org [journals.iucr.org]

- 24. Hirshfeld Surface Analysis and Intermolecular Interaction Profiling of Cyproheptadine Hydrochloride Sesquihydrate | Ejons International Journal on Mathematic, Engineering and Natural Sciences [ejons.org]

An In-depth Technical Guide to the Non-linear Optical (NLO) Properties of (E)-N-Benzylidene-L-alanine Crystals

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Abstract

Organic materials with significant non-linear optical (NLO) properties are at the forefront of advancements in optoelectronics, optical communications, and information processing.[1] Among these, crystals of Schiff base compounds, such as (E)-N-Benzylidene-L-alanine, have garnered considerable interest due to their inherent non-centrosymmetric molecular structures and extended π-electron systems, which are prerequisites for second-order NLO activity.[2] This guide provides a comprehensive technical overview of the synthesis, crystal growth, and characterization of (E)-N-Benzylidene-L-alanine, with a deep dive into its linear and non-linear optical properties. We will explore both the experimental validation and the theoretical underpinnings of its NLO behavior, offering a robust framework for its potential applications.

Introduction: The Promise of Organic NLO Crystals

The quest for novel materials with superior non-linear optical (NLO) properties is driven by the demand for faster and more efficient optical devices. Organic molecules, particularly those possessing donor-π-acceptor (D-π-A) or similar charge-transfer motifs, are promising candidates.[3] The Schiff base, (E)-N-Benzylidene-L-alanine, formed from the condensation of L-alanine and benzaldehyde, presents a compelling case study.[4] Its chiral nature, stemming from the L-alanine moiety, inherently favors the formation of non-centrosymmetric crystal structures, a critical requirement for observing second-order NLO phenomena like second-harmonic generation (SHG).[5] The azomethine (-CH=N-) linkage provides a conjugated bridge facilitating intramolecular charge transfer, a key contributor to the material's hyperpolarizability.[6]

This guide will elucidate the journey from molecular design to the realization of a functional NLO crystal, providing researchers and drug development professionals with the fundamental knowledge and practical protocols to explore this and similar organic NLO materials.

Synthesis and Crystal Growth: From Molecule to Macroscopic Crystal

The journey to harnessing the NLO properties of (E)-N-Benzylidene-L-alanine begins with its synthesis and subsequent growth into high-quality single crystals.

Synthesis of (E)-N-Benzylidene-L-alanine

The synthesis is a classic example of Schiff base formation via condensation reaction.[4]

Protocol: Synthesis of (E)-N-Benzylidene-L-alanine

-

Reactant Preparation: Dissolve equimolar amounts of L-alanine and benzaldehyde in a suitable solvent, such as ethanol or methanol.[7]

-

Reaction: The mixture is typically refluxed for several hours to drive the condensation reaction to completion.[8] The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Purification: The resulting Schiff base is then purified, often through recrystallization from an appropriate solvent to yield a pure crystalline powder.[7]

Causality Behind Experimental Choices:

-

Solvent Selection: Ethanol and methanol are chosen for their ability to dissolve both reactants and for their relatively high volatility, which simplifies the subsequent removal and purification steps.

-

Refluxing: Heating the reaction mixture to its boiling point accelerates the rate of reaction, ensuring a higher yield in a shorter timeframe.

Crystal Growth by Slow Evaporation Solution Technique

Growing large, optically clear single crystals is paramount for the accurate characterization of NLO properties. The slow evaporation solution growth technique is a widely used and effective method for organic materials.[9][10][11][12]

Protocol: Single Crystal Growth

-

Saturated Solution Preparation: Prepare a saturated or near-saturated solution of the purified (E)-N-Benzylidene-L-alanine in a suitable solvent (e.g., a mixture of ethanol and water) at a constant temperature.[13]

-

Filtration: Filter the solution through a high-quality filter paper (e.g., Whatman) to remove any suspended impurities that could act as unwanted nucleation sites.[10]

-

Crystallization: Transfer the filtered solution to a clean beaker, cover it with a perforated lid to allow for slow evaporation of the solvent.[9][10]

-

Incubation: Place the beaker in a vibration-free environment at a constant temperature. Over a period of days to weeks, as the solvent slowly evaporates, the solution becomes supersaturated, leading to the nucleation and growth of single crystals.[9][12][14]

Self-Validating System:

The quality of the grown crystals is a direct indicator of the purity of the starting material and the control over the growth conditions. The formation of well-defined, transparent crystals with distinct facets validates the success of both the synthesis and crystallization protocols.

Physicochemical Characterization: Understanding the Foundation

A thorough characterization of the synthesized compound and its crystalline form is essential to correlate its structure with its observed NLO properties.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the synthesized (E)-N-Benzylidene-L-alanine by identifying the chemical environment of each proton and carbon atom.[4]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis helps in identifying the functional groups present in the molecule. The characteristic stretching vibration of the azomethine group (C=N) is a key indicator of Schiff base formation.[2]

-

UV-Vis-NIR Spectroscopy: This technique is crucial for determining the optical transparency window of the crystal. A wide transparency range in the visible and near-infrared regions is a desirable characteristic for NLO materials to avoid absorption losses at the fundamental and second-harmonic wavelengths.[1]

Structural Analysis: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in the crystal lattice.

Key Insights from SCXRD:

-

Crystal System and Space Group: (E)-N-Benzylidene-L-alanine typically crystallizes in a non-centrosymmetric space group, which is a fundamental requirement for second-order NLO activity.[15]

-

Molecular Conformation: SCXRD reveals the planarity of the molecule and the dihedral angles between different parts of the molecule, which influence the π-electron delocalization.[16]

-

Intermolecular Interactions: Understanding the hydrogen bonding and other intermolecular forces is crucial as they dictate the molecular packing and, consequently, the macroscopic NLO response of the crystal.[17]

| Parameter | Description |

| Crystal System | The crystal system (e.g., orthorhombic, monoclinic) describes the symmetry of the unit cell.[15] |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. A non-centrosymmetric space group is essential for SHG. |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). |

| Molecular Packing | The arrangement of molecules within the crystal lattice, influenced by intermolecular forces like hydrogen bonds.[17] |

Non-linear Optical Properties: The Core of the Investigation

The NLO properties of (E)-N-Benzylidene-L-alanine crystals are investigated through a combination of experimental measurements and theoretical calculations.

Second-Harmonic Generation (SHG) Efficiency: The Kurtz-Perry Powder Technique

The Kurtz-Perry powder technique is a standard method for the preliminary screening of materials for second-order NLO activity.[18][19]

Protocol: Kurtz-Perry Powder SHG Test

-

Sample Preparation: The grown crystals are powdered and sieved to obtain a uniform particle size.

-

Laser Source: A high-intensity pulsed laser, typically a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm, is used as the light source.

-

Measurement: The powdered sample is illuminated with the laser beam, and the intensity of the generated second-harmonic signal at 532 nm (green light) is detected by a photomultiplier tube.

-

Comparison: The SHG efficiency of the sample is determined by comparing its output signal with that of a standard reference material, such as potassium dihydrogen phosphate (KDP).[19]

Expertise in Interpretation:

An SHG efficiency significantly greater than that of KDP indicates a promising NLO material.[20] The observation of a green light emission when the sample is irradiated with the infrared laser is a clear qualitative confirmation of SHG.[19]

Third-Order NLO Properties: The Z-Scan Technique

The Z-scan technique is a versatile single-beam method used to measure both the non-linear refractive index (n₂) and the non-linear absorption coefficient (β).[21][22]

Experimental Workflow: Z-Scan Measurement

Caption: Workflow for Z-scan measurements to determine third-order NLO properties.

Protocol: Z-Scan Measurement

-

Setup: A laser beam is focused by a lens, and the sample is mounted on a translation stage that allows it to be moved along the beam axis (the Z-axis). A detector is placed in the far field to measure the transmitted intensity.

-

Closed-Aperture Z-scan: An aperture is placed before the detector. As the sample is moved through the focal point, any non-linear refraction will cause self-focusing or self-defocusing of the beam, leading to a change in the intensity passing through the aperture. A pre-focal peak followed by a post-focal valley indicates a negative non-linear refractive index (self-defocusing), while the opposite indicates a positive n₂ (self-focusing).

-

Open-Aperture Z-scan: The aperture is removed, and the detector collects all the transmitted light. Any change in transmittance as the sample moves through the focus is due to non-linear absorption processes like two-photon absorption (TPA) or saturable absorption (SA).[23][24]

| NLO Parameter | Description | Significance |

| Non-linear Refractive Index (n₂) | The change in the refractive index of the material with the intensity of the incident light. | Crucial for all-optical switching and optical limiting applications. |

| Non-linear Absorption Coefficient (β) | The change in the absorption coefficient with the intensity of the incident light. | Important for optical limiting and pulse shaping applications. |

| Third-Order Susceptibility (χ⁽³⁾) | A complex quantity that describes the third-order NLO response of the material. Its real part is related to n₂ and its imaginary part to β.[20] | A key figure of merit for comparing the third-order NLO performance of different materials. |

Theoretical Calculations: Density Functional Theory (DFT)

Computational methods, particularly DFT, provide invaluable insights into the electronic structure and NLO properties of molecules.[3][6]

Computational Workflow: DFT for NLO Properties

Caption: A typical workflow for calculating NLO properties using DFT.

Key Theoretical Parameters:

-

Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter. A smaller HOMO-LUMO gap generally correlates with a larger molecular hyperpolarizability.[25]

-

Molecular Electrostatic Potential (MEP): The MEP map helps to visualize the charge distribution within the molecule and identify the electron-rich (donor) and electron-poor (acceptor) regions, which are key to the intramolecular charge transfer mechanism.[25]

-

Polarizability (α) and Hyperpolarizabilities (β, γ): DFT calculations can provide quantitative values for the linear polarizability (α) and the first (β) and second (γ) hyperpolarizabilities, which are the microscopic origins of the macroscopic NLO effects.[26]

Potential Applications and Future Outlook

The significant SHG efficiency and third-order NLO properties of (E)-N-Benzylidene-L-alanine crystals position them as promising materials for various applications:

-

Frequency Conversion: Their strong SHG response makes them suitable for frequency doubling of lasers, for example, converting infrared laser light into the visible green spectrum.

-

Optical Limiting: Materials with strong non-linear absorption can be used as optical limiters to protect sensitive optical components and human eyes from high-intensity laser radiation.

-

All-Optical Switching: A large non-linear refractive index is a prerequisite for developing all-optical switching devices, which could enable faster data processing speeds.

Future research could focus on modifying the molecular structure of (E)-N-Benzylidene-L-alanine, for instance, by introducing stronger electron-donating or -withdrawing groups to the benzylidene ring, to further enhance its NLO properties. Additionally, exploring different crystal engineering strategies to optimize the molecular packing for a larger macroscopic NLO response is a promising avenue for investigation.

Conclusion